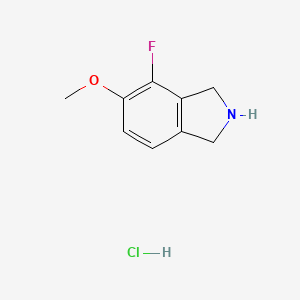

4-Fluoro-5-methoxyisoindoline hydrochloride

Description

Properties

IUPAC Name |

4-fluoro-5-methoxy-2,3-dihydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c1-12-8-3-2-6-4-11-5-7(6)9(8)10;/h2-3,11H,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUGKPAUJJAQEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CNC2)C=C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Isoindoline Derivatives

A common approach to introduce the fluorine atom at the 4-position involves electrophilic fluorination of 2,3-dihydro-1H-isoindole derivatives. For example, fluorination can be achieved using Selectfluor as the fluorinating agent in an organic solvent such as acetonitrile at room temperature. This method provides regioselective fluorination, yielding 5-fluoro-2,3-dihydro-1H-isoindole as a key intermediate.

Methoxylation via Methylation

The methoxy substituent at the 5-position is typically introduced by methylation of a hydroxyl precursor (5-hydroxyisoindoline derivative). This can be accomplished using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. Alternatively, direct methoxylation can be achieved by nucleophilic aromatic substitution if a suitable leaving group is present at the 5-position.

Isoindoline Ring Construction and Functional Group Manipulation

The isoindoline ring system can be constructed or modified through:

- Reduction of isoquinoline derivatives (e.g., 4-fluoroisoquinoline) to isoindoline frameworks.

- Nitration followed by reduction and substitution reactions to install functional groups at specific ring positions.

- Use of mild reducing agents such as sodium cyanoborohydride in acidic media to reduce imines formed during the synthetic sequence.

Formation of Hydrochloride Salt

The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid, often in an organic solvent. This step enhances the compound's stability, crystallinity, and ease of purification.

Representative Synthetic Route Based on Literature

Reaction Conditions and Optimization

- Temperature: Fluorination reactions are typically performed at ambient temperature (20–25°C) to control regioselectivity and minimize side reactions.

- Solvent: Polar aprotic solvents such as acetonitrile or DMF are preferred for fluorination and methylation steps due to their ability to dissolve reagents and stabilize intermediates.

- Reaction Time: Fluorination and methylation steps generally require 1–12 hours depending on scale and reagent concentration.

- Purification: Column chromatography and crystallization are standard methods for isolating intermediates and final products.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Electrophilic fluorination with Selectfluor | Selectfluor, acetonitrile | High regioselectivity, mild conditions | Cost of fluorinating agent |

| Nucleophilic substitution on halogenated precursors | Halogenated isoindoline, methoxide ion | Direct methoxy introduction | Requires suitable leaving groups |

| Methylation of hydroxyl precursors | Methyl iodide, base | Straightforward, widely used | Possible overalkylation side reactions |

| Reduction with sodium cyanoborohydride | NaBH3CN, acidic medium | Mild, selective reduction | Requires careful pH control |

Research Findings and Industrial Considerations

- The synthesis of fluorinated isoindoline derivatives benefits from one-pot reactions combining sulfonation and halogenation steps to improve yield and reduce production time.

- Industrial processes favor continuous flow reactors for fluorination to enhance safety and scalability.

- The formation of hydrochloride salts is critical for product stability and purification , especially when separating positional isomers.

- Optimization of pH during extraction and salt formation (preferably pH 7.5–8.5) improves purity and yield.

Summary Table of Key Preparation Parameters

| Parameter | Preferred Range/Value | Comments |

|---|---|---|

| Fluorinating agent | Selectfluor or equivalent | Electrophilic fluorination |

| Methylating agent | Methyl iodide, dimethyl sulfate | For methoxy group introduction |

| Solvent | Acetonitrile, DMF | Polar aprotic solvents preferred |

| Temperature (fluorination) | 20–25°C | Room temperature for selectivity |

| Reaction time | 1–12 hours | Depending on step and scale |

| pH for salt formation | 7.5–8.5 | Optimal for purification |

| Purification | Column chromatography, crystallization | To isolate pure hydrochloride salt |

Chemical Reactions Analysis

4-Fluoro-5-methoxyisoindoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluoro-5-methoxyisoindoline hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic uses.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methoxyisoindoline hydrochloride involves its interaction with specific molecular targets. The fluorine and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key structural and molecular differences between 4-fluoro-5-methoxyisoindoline hydrochloride and related compounds:

Key Differences and Implications

Core Structure Variations: Isoindoline vs. Isoquinoline/Isoxazole: The isoindoline core (benzene fused to a five-membered ring with one nitrogen) contrasts with the isoquinoline (benzene fused to a pyridine ring) and isoxazole (five-membered heterocycle with two heteroatoms) frameworks. Functional Groups: The sulfonyl chloride group in 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride () enhances reactivity, making it a candidate for coupling reactions, whereas the methoxy group in the target compound may improve lipophilicity .

Substituent Positioning: In (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride, the fluoro and methoxy groups are on a phenyl side chain rather than the isoindoline ring, which could alter metabolic stability .

Molecular Weight and Applications :

- Lower molecular weight analogs like 5-fluoroisoindoline hydrochloride (173.62 g/mol) may favor better pharmacokinetic profiles, while heavier derivatives (e.g., sulfonyl chlorides at 282.11 g/mol) are more suited for synthetic intermediates .

Research Findings and Limitations

- Similarity Analysis : Computational studies () rank (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride as the closest analog (similarity score: 0.88), suggesting shared physicochemical properties. However, experimental data on solubility, stability, or biological activity are absent in the provided evidence.

- Synthetic Utility : Sulfonyl chloride derivatives (e.g., ) are frequently used in nucleophilic substitution reactions, whereas the isoindoline scaffold is explored for central nervous system (CNS) drug development due to its structural resemblance to neurotransmitters .

Biological Activity

Overview

4-Fluoro-5-methoxyisoindoline hydrochloride (CAS Number: 1447606-44-1) is a synthetic compound characterized by its unique structural features, including a fluorine atom and a methoxy group. Its molecular formula is C₉H₁₁ClFNO, with a molecular weight of 203.64 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the fluorine and methoxy groups enhances the compound's binding affinity, which may lead to significant biological effects.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes.

- Receptor Modulation: It may interact with receptors that play critical roles in cell signaling, potentially influencing pathways related to cancer proliferation or microbial resistance.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have demonstrated its effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 62.5 µg/mL |

| E. faecalis | 78.12 µg/mL |

| Staphylococcus aureus (MRSA) | 50 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, especially against resistant strains such as MRSA .

Anticancer Activity

In vitro studies have shown that this compound possesses antiproliferative effects on cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells.

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

The compound's ability to inhibit cell growth suggests potential therapeutic applications in oncology .

Case Studies

-

Study on Antimicrobial Activity:

- A study conducted on the efficacy of various compounds against Staphylococcus aureus highlighted that this compound showed significant interaction with the AgrA protein, which is crucial for bacterial virulence. The compound's ability to disrupt this interaction may enhance its effectiveness against infections caused by this pathogen .

-

Anticancer Research:

- Another research project focused on the antiproliferative effects of the compound on human cancer cell lines revealed that it induces apoptosis through mitochondrial pathways, leading to cell cycle arrest. This mechanism underscores its potential as an anticancer agent.

Comparison with Similar Compounds

This compound can be compared with other isoindoline derivatives to assess its unique properties:

| Compound | Key Differences |

|---|---|

| 4-Fluoroisoindoline | Lacks methoxy group; potentially less active due to decreased lipophilicity. |

| 5-Methoxyisoindoline | Lacks fluorine; may exhibit different reactivity and biological activity profiles. |

The combination of both fluorine and methoxy groups in this compound may confer enhanced stability and reactivity compared to its analogs.

Q & A

Q. Table 1: Example Synthesis Protocol

| Step | Reagent/Condition | Time | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Fluorination | Selectfluor™, DCM, 0°C → RT | 12 h | 65% | 95% |

| Salt Formation | HCl gas, EtOH, RT | 2 h | 90% | 98.5% |

Basic Question: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

Use a multi-technique approach:

NMR Spectroscopy : Confirm substitution patterns via ¹H NMR (e.g., fluorine coupling in aromatic protons) and ¹⁹F NMR for fluorine environment analysis .

Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺ ~ 202.1 g/mol).

XRD (if crystalline) : Resolve crystal structure to confirm stereochemistry and salt formation .

Elemental Analysis : Verify C, H, N, Cl, and F percentages within ±0.3% of theoretical values .

Advanced Question: How can reaction conditions be optimized to mitigate byproducts during fluorination?

Methodological Answer:

Byproducts often arise from over-fluorination or solvent interactions. Optimize using:

- Design of Experiments (DoE) : Apply factorial design to variables (temperature, reagent stoichiometry, solvent polarity). For example, reduce DAST excess from 2.5 eq to 1.2 eq to minimize di-fluorinated impurities .

- In-situ monitoring : Use FTIR or Raman spectroscopy to track fluorination progress and halt reactions at ~85% conversion to avoid side reactions.

- Solvent screening : Replace dichloromethane (DCM) with acetonitrile, which reduces halogen exchange side reactions .

Q. Table 2: Optimization Results

| Variable | Original Condition | Optimized Condition | Byproduct Reduction |

|---|---|---|---|

| DAST eq | 2.5 | 1.2 | 40% |

| Solvent | DCM | Acetonitrile | 30% |

| Temp. | RT | 0°C | 25% |

Advanced Question: What strategies are effective for resolving discrepancies in reported bioactivity data for fluorinated isoindoline derivatives?

Methodological Answer:

Contradictions in bioactivity often stem from:

Purity variability : Ensure batch-to-batch consistency via QC protocols (e.g., HPLC purity >98%, residual solvent analysis) .

Assay conditions : Standardize cell-based assays (e.g., use identical cell lines, serum-free media to avoid protein-binding interference) .

Structural analogs : Compare with structurally validated compounds (e.g., 7-fluoro-5-methoxy-tetrahydroisoquinoline hydrochloride) to isolate substituent effects .

Basic Question: What are the best practices for storing this compound to ensure stability?

Methodological Answer:

- Temperature : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis and photodegradation .

- Desiccant : Include silica gel packs to minimize moisture absorption.

- Periodic QC : Reassess purity every 6 months via HPLC; discard batches with >2% impurity .

Advanced Question: How can researchers address the lack of physicochemical data (e.g., logP, pKa) for this compound?

Methodological Answer:

Computational modeling : Use software like MarvinSketch or ACD/Labs to predict logP (~1.2) and pKa (~6.8 for the amine group) .

Experimental validation :

- logP : Perform shake-flask method with octanol/water partitioning.

- pKa : Use potentiometric titration in aqueous/organic solvent mixtures .

Advanced Question: What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.